7-(4-Chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group, an ethylphenylcarbamoyl group, and a carboxylic acid group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the ethylphenylcarbamoyl group: This can be done using carbamoylation reactions, where the ethylphenyl group is introduced via nucleophilic substitution.
Addition of the carboxylic acid group: This step may involve carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 7-(4-chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile reactivity makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and exhibits antiviral activity.
4-Chlorobenzoic acid derivatives: These compounds also contain the chlorophenyl group and are used in various chemical and biological applications.
Uniqueness
What sets 7-(4-chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its pyrazolo[1,5-a]pyrimidine core, which provides unique reactivity and potential biological activities not found in simpler chlorophenyl compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H19ClN4O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-13-3-9-16(10-4-13)25-21(28)17-12-24-27-19(14-5-7-15(23)8-6-14)11-18(22(29)30)26-20(17)27/h3-12,19,26H,2H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
YRVQKLHLBATQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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